Cas no 192329-91-2 (4-(4-fluorophenoxy)benzenesulfonyl Chloride)
4-(4-fluorophenoxy)benzenesulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(4-fluorophenoxy)benzenesulfonyl Chloride
- 4-(4-fluoro-phenoxy)-benzenesulfonyl chloride
- AC1Q4MP0
- 4-(4-fluoro-phenoxy)-benzenesulfonic acid chloride
- 4-(4-Fluorophenoxy)Benzene-1-Sulfonyl Chloride
- [4-(4-fluorophenoxy)phenyl]sulphonyl chloride
- 4-(4-fluorophenoxy)benzenesulfonyl-chloride
- 4-(4-fluoro-phenoxy)-benzenesulphonyl chloride
- 4PBS-Q05-0
- CTK0E1365
- AC1MD30S
- 4''-fluoro-4'-phenoxybenzenesulfonyl chloride
- 4-(4-fluorophenoxy)phenylsulfonyl chloride
- 4-(Chlorosulphonyl)-4'-fluorodiphenyl ether
- [4-(4-FLUOROPHENOXY)PHENYL]SULFONYL CHLORIDE
- DTXSID00382272
- SCHEMBL282256
- PDAYRCHIAPCRRD-UHFFFAOYSA-N
- MFCD01631868
- 4-(4-fluorophenoxy)-benzenesulfonyl chloride
- AS-45246
- 4-(4-fluoro-phenoxy)-benzenesulfonyl chloride, AldrichCPR
- Benzenesulfonyl chloride, 4-(4-fluorophenoxy)-
- DB-348664
- CS-0073765
- 4-(4-fluorophenoxy)benzenesulfonylchloride
- 192329-91-2
- F2167-2769
- EN300-265769
- AR1967
- A924656
- 4-(4-fluorophenoxy)-benzenesulfonylchloride
- AKOS000166547
-
- MDL: MFCD01631868
- Inchi: 1S/C12H8ClFO3S/c13-18(15,16)12-7-5-11(6-8-12)17-10-3-1-9(14)2-4-10/h1-8H
- InChI Key: PDAYRCHIAPCRRD-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)OC1C=CC(=CC=1)F)(=O)=O
Computed Properties
- Exact Mass: 285.98700
- Monoisotopic Mass: 285.9866711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Melting Point: 79-80 °C
- PSA: 51.75000
- LogP: 4.62630
4-(4-fluorophenoxy)benzenesulfonyl Chloride Security Information
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazard Category Code: 36
- Safety Instruction: 26
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Hazardous Material Identification:
- Storage Condition:2-8 °C
4-(4-fluorophenoxy)benzenesulfonyl Chloride Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-(4-fluorophenoxy)benzenesulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014907-250mg |
4-(4-Fluorophenoxy)benzenesulfonyl chloride |
192329-91-2 | 95% | 250mg |
£79.00 | 2022-03-01 | |
| Fluorochem | 014907-1g |
4-(4-Fluorophenoxy)benzenesulfonyl chloride |
192329-91-2 | 95% | 1g |
£135.00 | 2022-03-01 | |
| Fluorochem | 014907-5g |
4-(4-Fluorophenoxy)benzenesulfonyl chloride |
192329-91-2 | 95% | 5g |
£619.00 | 2022-03-01 | |
| AstaTech | AR1967-1/G |
4-(4-FLUOROPHENOXY)BENZENESULFONYL CHLORIDE |
192329-91-2 | 95% | 1g |
$285 | 2023-09-16 | |
| AstaTech | AR1967-5/G |
4-(4-FLUOROPHENOXY)BENZENESULFONYL CHLORIDE |
192329-91-2 | 95% | 5g |
$855 | 2023-09-16 | |
| TRC | F402965-25mg |
4-(4-Fluorophenoxy)Benzenesulfonyl Chloride |
192329-91-2 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402965-50mg |
4-(4-Fluorophenoxy)Benzenesulfonyl Chloride |
192329-91-2 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F402965-250mg |
4-(4-Fluorophenoxy)Benzenesulfonyl Chloride |
192329-91-2 | 250mg |
$ 210.00 | 2022-06-05 | ||
| Apollo Scientific | PC9934-250mg |
4-(4-Fluorophenoxy)benzenesulphonyl chloride |
192329-91-2 | 95% | 250mg |
£200.00 | 2025-02-22 | |
| Apollo Scientific | PC9934-1g |
4-(4-Fluorophenoxy)benzenesulphonyl chloride |
192329-91-2 | 95% | 1g |
£275.00 | 2025-02-22 |
4-(4-fluorophenoxy)benzenesulfonyl Chloride Suppliers
4-(4-fluorophenoxy)benzenesulfonyl Chloride Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-(4-fluorophenoxy)benzenesulfonyl Chloride
4-(4-Fluorophenoxy)benzenesulfonyl Chloride (CAS No. 192329-91-2): A Versatile Sulfonyl Chloride Derivative for Advanced Chemical Synthesis
4-(4-Fluorophenoxy)benzenesulfonyl Chloride (CAS No. 192329-91-2) is a specialized sulfonyl chloride derivative that has gained significant attention in modern organic synthesis and pharmaceutical research. This compound, characterized by its fluorophenoxy and benzenesulfonyl chloride functional groups, serves as a key intermediate in the preparation of various sulfonamide-based compounds. Its unique structural features make it invaluable for researchers exploring new drug candidates, agrochemicals, and advanced materials.
The growing interest in 4-(4-fluorophenoxy)benzenesulfonyl chloride applications reflects current trends in medicinal chemistry, where sulfonamide derivatives are being investigated for their potential in targeted drug delivery systems and enzyme inhibition therapies. Recent studies highlight its utility in developing selective kinase inhibitors, a hot topic in cancer research and autoimmune disease treatment. The compound's fluorinated aromatic system contributes to enhanced metabolic stability and membrane permeability, properties highly sought after in modern drug design.
From a chemical perspective, 4-(4-fluorophenoxy)benzenesulfonyl chloride structure features a reactive sulfonyl chloride group (-SO2Cl) attached to a benzene ring that's further substituted with a 4-fluorophenoxy moiety. This combination creates a molecule with interesting electronic properties and reactivity patterns. The electron-withdrawing nature of both the sulfonyl chloride and fluorine atoms influences its behavior in nucleophilic substitution reactions, making it particularly useful for constructing complex molecular architectures.
In synthetic applications, this compound serves as an excellent precursor for sulfonamide formation, a transformation widely employed in pharmaceutical chemistry. Researchers frequently search for 4-(4-fluorophenoxy)benzenesulfonyl chloride synthesis methods and reaction conditions, as optimizing these processes can significantly impact yield and purity. The compound's reactivity with various amines has been explored for creating libraries of biologically active sulfonamides, addressing the growing demand for novel therapeutic agents.
The physical properties of 4-(4-fluorophenoxy)benzenesulfonyl chloride include its typical appearance as a white to off-white crystalline solid with moderate solubility in common organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide. These characteristics are crucial for researchers investigating 4-(4-fluorophenoxy)benzenesulfonyl chloride solubility and handling procedures, common search queries among laboratory professionals. Proper storage conditions, typically under inert atmosphere at low temperatures, help maintain the compound's stability and reactivity.
Recent advancements in green chemistry approaches have sparked interest in more sustainable methods for utilizing 4-(4-fluorophenoxy)benzenesulfonyl chloride in organic synthesis. This aligns with broader industry trends toward environmentally friendly processes. Researchers are exploring catalytic systems and alternative reaction media to minimize waste generation while maintaining high efficiency in sulfonamide bond formation.
The compound's role in material science applications has also emerged as an area of investigation. Its potential use in creating functionalized polymers and surface modifiers has been noted in several patent applications, particularly for applications requiring specific surface properties or controlled release characteristics. This diversification of applications contributes to the growing market demand for high-purity 4-(4-fluorophenoxy)benzenesulfonyl chloride.
Quality control aspects of 4-(4-fluorophenoxy)benzenesulfonyl chloride production represent another important consideration. Analytical methods such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify purity and identity. These quality assurance measures address frequent inquiries about 4-(4-fluorophenoxy)benzenesulfonyl chloride specifications and analytical data from procurement specialists and researchers alike.
From a commercial perspective, the global market for specialty sulfonyl chlorides including 4-(4-fluorophenoxy)benzenesulfonyl chloride has shown steady growth, driven by increasing R&D activities in pharmaceutical and agrochemical sectors. Suppliers focusing on custom synthesis and scale-up capabilities for this compound are particularly well-positioned to meet the evolving needs of industrial and academic researchers.
Looking forward, the scientific community anticipates expanded applications of 4-(4-fluorophenoxy)benzenesulfonyl chloride derivatives in various fields. Ongoing research into structure-activity relationships of sulfonamide-containing compounds continues to reveal new possibilities for this versatile building block. Its combination of synthetic accessibility and structural features ensures its continued relevance in cutting-edge chemical research and development.
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